molecular formula C15H21NO4S B7545733 N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide

N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide

Cat. No. B7545733
M. Wt: 311.4 g/mol
InChI Key: ZDCJCDQLYUOUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide, also known as CSA or NCSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSA belongs to the class of amide compounds and is known to possess anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide involves the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are known to cause inflammation and pain. By inhibiting COX, N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has been shown to have a low toxicity profile, making it a safe compound for use in lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide is its low toxicity profile, making it a safe compound for use in lab experiments. Additionally, the synthesis method for N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide is relatively simple and yields a high-quality product. However, one of the limitations of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For the study of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide include further exploration of its potential therapeutic applications and the development of more effective methods for administering it.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide involves the reaction between 4-methylsulfonylphenol and cyclohexylamine in the presence of acetic anhydride. The resulting product is then subjected to a reaction with chloroacetyl chloride to obtain N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide. This synthesis method is relatively simple and yields a high-quality product.

Scientific Research Applications

N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-21(18,19)14-9-7-13(8-10-14)20-11-15(17)16-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCJCDQLYUOUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide

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